molecular formula C12H17NO3 B13284961 Methyl 3-amino-3-(3-methoxyphenyl)butanoate

Methyl 3-amino-3-(3-methoxyphenyl)butanoate

Cat. No.: B13284961
M. Wt: 223.27 g/mol
InChI Key: CQIFDPSWHVAVGQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-methoxyphenyl)butanoate is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes an amino group, a methoxyphenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)butanoate typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine and esterifying agent. One common method includes the use of methyl 3-aminocrotonate as a starting material, which undergoes a series of reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-methoxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Methyl 3-amino-3-(3-methoxyphenyl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(4-methoxyphenyl)butanoate: Similar structure with a methoxy group at the 4-position.

    Methyl 2-amino-3-butenoate: Contains an amino group and a butenoate ester but lacks the methoxyphenyl group.

Uniqueness

Methyl 3-amino-3-(3-methoxyphenyl)butanoate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Biological Activity

Methyl 3-amino-3-(3-methoxyphenyl)butanoate, also known as this compound hydrochloride, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C12_{12}H17_{17}NO2_2 and a molecular weight of approximately 219.27 g/mol. The structure features an amino group, an ester functional group, and a methoxy-substituted phenyl ring. This unique combination allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:

  • Anti-inflammatory properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Analgesic effects : Research indicates that it may exert pain-relieving effects, making it a candidate for neuropathic pain management.
  • Enzyme modulation : It acts as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

In Vivo and In Vitro Research Findings

  • Antinociceptive Activity : A study demonstrated that this compound exhibited significant antinociceptive properties in rodent models of neuropathic pain. The compound was tested against chemotherapy-induced neuropathic pain models and showed efficacy without inducing motor deficits in subjects .
  • Enzyme Interaction Studies : The compound has been employed to study enzyme-substrate interactions, particularly with GABA transporters. It has been shown to inhibit GABA uptake in vitro, indicating its potential role as a therapeutic agent for conditions involving GABAergic dysfunction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-3-(4-methoxyphenyl)butanoatePara-methoxy substitutionModerate analgesic effects
Ethyl 3-amino-3-(3-methoxyphenyl)butanoateEthyl group instead of methylLower potency in enzyme inhibition
Methyl 3-amino-3-(2-methoxyphenyl)butanoateOrtho-methoxy substitutionReduced anti-inflammatory activity

This table highlights how variations in substitution patterns can significantly influence the biological activity of related compounds.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Neuropathic Pain Management : In preclinical models, the compound demonstrated significant pain relief without adverse effects on motor coordination, suggesting its viability as a treatment option for neuropathic pain .
  • Anti-inflammatory Applications : Investigations into its anti-inflammatory properties revealed that it could inhibit the production of inflammatory mediators, providing insight into its potential use in treating inflammatory diseases.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)butanoate

InChI

InChI=1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,8,13H2,1-3H3

InChI Key

CQIFDPSWHVAVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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